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molecular formula C10H15NO B171255 5-(Pyridin-3-yl)pentan-2-ol CAS No. 119981-04-3

5-(Pyridin-3-yl)pentan-2-ol

Cat. No. B171255
M. Wt: 165.23 g/mol
InChI Key: QWSGUMOZIVWFFX-UHFFFAOYSA-N
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Patent
US05849764

Procedure details

To a solution of oxalyl chloride (0.060 mL in 1 mL dry methylene chloride) at -78° C. was added a solution of methyl sulfoxide (0.075 mL in 0.25 mL methylene chloride) and the mixture stirred at low temperature for 18 minutes. A solution of 5-pyridin-3-yl-pentan-2-ol (71 mg in 1 mL methylene chloride) and the reaction allowed to proceed for 40 minutes after which time 0.35 mL triethylamine were added and the mixture allowed to warm to room temperature. After 35 minutes, water was addded and the mixture extracted with methylene chloride. The organic portion was washed with saturated sodium bicarbonate, dried over sodium sulfate and concentrated in vacuo. Purification of the residue by flash chromatography on silica gel (methylene chloride:methanol, 96:4) gave the title compound (61 mg).
Quantity
0.06 mL
Type
reactant
Reaction Step One
Quantity
0.075 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.35 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH2:17][CH2:18][CH2:19][CH:20]([OH:22])[CH3:21])[CH:12]=1.C(N(CC)CC)C>O>[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH2:17][CH2:18][CH2:19][C:20](=[O:22])[CH3:21])[CH:12]=1

Inputs

Step One
Name
Quantity
0.06 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.075 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
N1=CC(=CC=C1)CCCC(C)O
Step Three
Name
Quantity
0.35 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at low temperature for 18 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to proceed for 40 minutes
Duration
40 min
WAIT
Type
WAIT
Details
After 35 minutes
Duration
35 min
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with methylene chloride
WASH
Type
WASH
Details
The organic portion was washed with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography on silica gel (methylene chloride:methanol, 96:4)

Outcomes

Product
Details
Reaction Time
18 min
Name
Type
product
Smiles
N1=CC(=CC=C1)CCCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 61 mg
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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